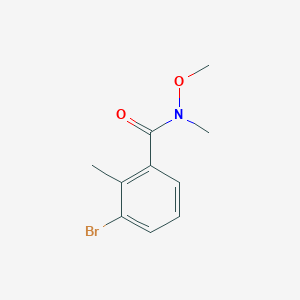

3-bromo-N-methoxy-N,2-dimethylbenzamide

描述

3-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS 895-42-9) is a brominated benzamide derivative with a methoxy-methylamide group at the N-position and a methyl substituent at the 2-position of the benzene ring. It is synthesized via the reaction of brominated benzoic acid derivatives with N,O-dimethylhydroxylamine hydrochloride under anhydrous conditions, as demonstrated in the preparation of its positional isomer, 5-bromo-N-methoxy-N,2-dimethylbenzamide . The compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and the development of bioactive molecules .

常见问题

Q. What are the optimal synthetic routes for 3-bromo-N-methoxy-N,2-dimethylbenzamide, and how can reaction conditions be optimized for high yield and purity?

Classification : Basic Synthesis

Answer :

The synthesis typically involves bromination of a benzamide precursor followed by N-methoxy-N-methyl substitution. Key steps include:

- Bromination : Use bromine or brominating agents (e.g., NBS) in solvents like DCM or CCl₄ under controlled temperature (0–25°C) to avoid over-bromination .

- Methoxylation and Methylation : Employ dimethyl sulfate or methanol with bases (e.g., K₂CO₃) to introduce the methoxy and methyl groups. Catalysts like DMAP enhance nucleophilic substitution efficiency .

- Optimization : Reaction time, solvent polarity (e.g., DMF for polar intermediates), and temperature gradients (e.g., reflux for 6–12 hours) are critical. Purification via column chromatography or recrystallization improves purity .

Q. How can researchers resolve low yields in the bromination step during synthesis?

Classification : Advanced Synthesis

Answer :

Low yields often stem from incomplete bromination or side reactions. Mitigation strategies include:

- Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine placement. Computational modeling (DFT) predicts reactive sites .

- Catalytic Systems : Add Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .

- In-Situ Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Classification : Basic Characterization

Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.2–3.5 ppm) and confirm aromatic bromine integration .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 312.08) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Classification : Advanced Characterization

Answer :

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., SHELXL refinement) .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

Classification : Basic Biological Evaluation

Answer :

- In Vitro Assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .

Q. How can researchers design target-specific binding assays to study interactions between this compound and biological receptors?

Classification : Advanced Biological Evaluation

Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses and validate with mutagenesis studies .

Q. What are the best practices for crystallographic refinement of this compound?

Classification : Advanced Structural Analysis

Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- Refinement Software : SHELXL for small-molecule refinement; Olex2 for visualization. Address disorder via PART instructions .

- Validation : Check with PLATON (ADDSYM) to detect missed symmetry and R1 convergence (<5%) .

Q. How should conflicting results in biological activity studies be analyzed and resolved?

Classification : Advanced Data Analysis

Answer :

- Meta-Analysis : Pool data from multiple assays (e.g., MIC, IC₅₀) to identify trends using statistical tools (ANOVA, PCA) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., bromine position) with activity trends via QSAR models .

- Reproducibility Checks : Validate in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position: Bromine at 3- vs. 5-Position

- Reactivity Differences: 5-Bromo-N-methoxy-N,2-dimethylbenzamide reacts with MeMgCl to form 1-(5-bromo-2-methylphenyl)ethanone, highlighting the influence of bromine position on nucleophilic substitution pathways . In contrast, 3-bromo-N-methoxy-N,2-dimethylbenzamide (target compound) is utilized in Suzuki-Miyaura couplings, as seen in the synthesis of 4-methyl-[1,1'-biphenyl]-3-carbaldehyde using phenyllithium .

- Spectral Data :

Functional Group Variations: N-Methoxy vs. N-Methyl

- Physicochemical Properties :

- Synthetic Utility :

Crystallographic and Spectroscopic Analysis

- X-Ray Structures :

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (CCDC 1965367) exhibits hydrogen bonding between the amide carbonyl and hydroxyl group, a feature absent in brominated analogs due to steric hindrance from bromine .

- N-(2-Nitrophenyl)-4-bromo-benzamide shows two molecules per asymmetric unit with distinct torsion angles, reflecting bromine’s impact on molecular packing .

Data Tables

Table 1: Physicochemical Properties of Selected Benzamide Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | logP | Key Applications |

|---|---|---|---|---|---|

| This compound | 895-42-9 | C₁₀H₁₂BrNO₂ | 258.11 | 2.5 | Cross-coupling reactions |

| 5-Bromo-N-methoxy-N,2-dimethylbenzamide | 170230-01-0 | C₁₀H₁₂BrNO₂ | 258.11 | 2.6 | Ketone synthesis |

| 3-Bromo-N,N-dimethylbenzamide | 24167-51-9 | C₉H₁₀BrNO | 228.09 | 3.1 | Drug intermediate |

属性

分子式 |

C10H12BrNO2 |

|---|---|

分子量 |

258.11 g/mol |

IUPAC 名称 |

3-bromo-N-methoxy-N,2-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3 |

InChI 键 |

RLIMKKTUPNKGJS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=C1Br)C(=O)N(C)OC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。